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Executive Summary
The Eleven-Nineteen-Leukemia (ENL) protein, also known as MLLT1, is a critical epigenetic

reader protein implicated in the pathogenesis of various cancers, most notably acute myeloid

leukemia (AML). Its YEATS domain, which recognizes and binds to acetylated lysine residues

on histone tails, has emerged as a compelling therapeutic target. Small molecule inhibitors,

such as the referenced "Eleven-Nineteen-Leukemia Protein IN-1" (also reported as compound

13), are designed to specifically interact with this domain, disrupting its function and thereby

suppressing oncogenic gene expression programs. This guide provides an in-depth analysis of

the target of these inhibitors, presenting key quantitative data, experimental methodologies,

and visualizing the relevant biological pathways.

The Primary Target: The ENL YEATS Domain
The direct molecular target of Eleven-Nineteen-Leukemia protein inhibitors like IN-1 is the

YEATS domain of the ENL protein.[1][2][3] The YEATS domain is a specialized "reader" module

that recognizes and binds to acetylated lysine residues on histone proteins, particularly histone

H3 acetylated at lysine 9 (H3K9ac) and lysine 27 (H3K27ac).[4] This interaction is crucial for

tethering the ENL protein and its associated transcriptional machinery to chromatin at active

gene promoters.[4][5]
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By competitively binding to the acetyl-lysine binding pocket within the YEATS domain, these

inhibitors prevent the engagement of ENL with acetylated histones.[4] This displacement from

chromatin leads to the downregulation of key oncogenes such as MYC and HOXA9, which are

essential for the proliferation and survival of leukemia cells.[6]

Quantitative Data: Inhibitor Potency and Cellular
Effects
The efficacy of various ENL inhibitors has been quantified through a range of biochemical and

cell-based assays. The following tables summarize key data for representative compounds.

Table 1: Biochemical Potency of ENL Inhibitors against the YEATS Domain
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Compound
Name/Identi
fier

Assay Type Target IC50 (nM)
Binding
Affinity (K D
, nM)

Reference

Eleven-

Nineteen-

Leukemia

Protein IN-1

(Compound

13)

Not Specified
ENL YEATS

Domain
14.5 Not Reported [3]

SR-0813 HTRF
ENL YEATS

Domain
25 30 (SPR) [1][7]

SGC-iMLLT Not Specified
ENL YEATS

Domain
129 Not Reported

TDI-11055 Not Specified Not Specified Not Reported Not Reported

Compound 1 ALPHA Assay
ENL YEATS-

H3K27ac
170 Not Reported [8]

Compound 2 ALPHA Assay
ENL YEATS-

H3K27ac
100 Not Reported [8]

Compound 3 ALPHA Assay
ENL YEATS-

H3K27ac
610 Not Reported [8]

MS41 AlphaScreen
ENL YEATS–

H3K9ac
119.43 Not Reported [9]

PFI-6 AlphaScreen
ENL YEATS–

H3K9ac
69.81 Not Reported [9]

Table 2: Cellular Activity of ENL Inhibitors
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Compound
Name/Identi
fier

Cell Line Assay Type
EC50 / GI50
/ DC50 (µM)

Effect Reference

Eleven-

Nineteen-

Leukemia

Protein IN-1

(Compound

13)

MOLM-13 Proliferation 39.6 (IC50)

Inhibition of

cell

proliferation

[3]

Eleven-

Nineteen-

Leukemia

Protein IN-1

(Compound

13)

MV4-11 Proliferation 45.1 (IC50)

Inhibition of

cell

proliferation

[3]

Compound 1 MV4;11 Degradation 0.037 (DC50)
ENL Protein

Degradation
[8]

Compound 3 MV4;11 Degradation 0.072 (DC50)
ENL Protein

Degradation
[8]

MS41 MV4;11
Growth

Inhibition
0.021 (GI50)

Inhibition of

cell growth
[9]

MS41 RS4;11
Growth

Inhibition
0.025 (GI50)

Inhibition of

cell growth
[9]

SR-0813 MV4;11 Not Specified Not Reported

Suppression

of ENL target

genes

[1]

Signaling and Mechanistic Pathways
ENL functions as a critical scaffold protein within larger transcriptional complexes. Its inhibition

impacts these pathways, leading to anti-leukemic effects.
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Caption: Signaling pathway illustrating the role of ENL in transcriptional regulation and the

mechanism of its inhibition.

Experimental Protocols
The characterization of ENL inhibitors relies on a suite of biochemical and cellular assays.

Below are the methodologies for key experiments cited in the literature.

Homogeneous Time-Resolved FRET (HTRF) Assay for
ENL-Histone Interaction
This assay is used to quantify the inhibitory effect of compounds on the interaction between the

ENL YEATS domain and acetylated histone peptides in a high-throughput format.
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Assay Components
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Caption: Workflow for the HTRF assay to measure ENL inhibitor activity.

Methodology:

Reagents: Biotinylated recombinant ENL YEATS domain, Europium (Eu3+) cryptate-labeled

acetylated histone H3 peptide (e.g., H3K9ac), and Streptavidin-XL665.

Procedure: The assay is typically performed in a 384-well plate format. The test compound,

biotinylated ENL YEATS domain, and the Eu3+-labeled histone peptide are incubated
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together. Subsequently, Streptavidin-XL665 is added.

Detection: The plate is read on a compatible microplate reader capable of time-resolved

fluorescence. In the absence of an inhibitor, the binding of the ENL YEATS domain to the

histone peptide brings the Eu3+ donor and the XL665 acceptor into close proximity, resulting

in a high FRET signal.

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of an inhibitor to its target protein within a

cellular context.[2][10]
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Cell Treatment and Lysis
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Methodology:
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Cell Treatment: Leukemia cell lines (e.g., MOLM-13, MV4-11) are treated with the ENL

inhibitor or a vehicle control (DMSO).

Thermal Challenge: After treatment, the cells are lysed, and the lysates are divided into

aliquots, which are then heated to a range of temperatures.

Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to

separate the soluble proteins (supernatant) from the aggregated, denatured proteins (pellet).

Detection: The amount of soluble ENL protein in the supernatant at each temperature is

quantified by Western blotting.

Interpretation: Ligand binding stabilizes the target protein, increasing its resistance to

thermal denaturation. Therefore, in the presence of an effective inhibitor, more ENL protein

will remain soluble at higher temperatures compared to the vehicle-treated control.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
ChIP-seq is utilized to map the genome-wide localization of the ENL protein and to assess how

this is altered by inhibitor treatment.

Methodology:

Cross-linking: Cells treated with an ENL inhibitor or vehicle are treated with formaldehyde to

cross-link proteins to DNA.

Chromatin Shearing: The chromatin is then extracted and sheared into smaller fragments,

typically by sonication.

Immunoprecipitation: An antibody specific to ENL is used to immunoprecipitate the ENL

protein along with its cross-linked DNA fragments.

DNA Purification: The cross-links are reversed, and the DNA is purified.

Sequencing and Analysis: The purified DNA fragments are sequenced, and the resulting

reads are aligned to the reference genome to identify regions where ENL was bound. A
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reduction in the ENL ChIP-seq signal at specific gene promoters following inhibitor treatment

indicates successful displacement of ENL from chromatin.[4]

Conclusion
The YEATS domain of the Eleven-Nineteen-Leukemia protein is the definitive target for a

promising new class of epigenetic inhibitors. By competitively binding to this domain,

compounds like "Eleven-Nineteen-Leukemia Protein IN-1" effectively disrupt the interaction of

ENL with acetylated histones, leading to the suppression of oncogenic transcriptional

programs. The quantitative data and experimental methodologies outlined in this guide provide

a comprehensive technical overview for researchers and drug development professionals

working to advance these targeted therapies for acute myeloid leukemia and other

malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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